3-Bromo-4-(cyclopropylmethoxy)benzamide 3-Bromo-4-(cyclopropylmethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686306
InChI: InChI=1S/C11H12BrNO2/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)
SMILES: C1CC1COC2=C(C=C(C=C2)C(=O)N)Br
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

3-Bromo-4-(cyclopropylmethoxy)benzamide

CAS No.:

Cat. No.: VC13686306

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(cyclopropylmethoxy)benzamide -

Specification

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name 3-bromo-4-(cyclopropylmethoxy)benzamide
Standard InChI InChI=1S/C11H12BrNO2/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)
Standard InChI Key MKECBRRTUMJWFJ-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C=C(C=C2)C(=O)N)Br
Canonical SMILES C1CC1COC2=C(C=C(C=C2)C(=O)N)Br

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 3-bromo-4-(cyclopropylmethoxy)benzamide is C₁₁H₁₁BrN₂O₂, with a molecular weight of 299.12 g/mol. The structure comprises a benzamide backbone substituted with a bromine atom and a cyclopropylmethoxy group. The cyclopropylmethoxy moiety introduces steric hindrance and lipophilicity, which may influence pharmacokinetic properties .

Structural Analysis

The benzene ring’s 3-position bromine and 4-position cyclopropylmethoxy group create an ortho-para substitution pattern. The amide group at position 1 enhances hydrogen-bonding capacity, a feature common in bioactive molecules . Computational models predict a planar benzamide core with the cyclopropyl ring adopting a puckered conformation, minimizing steric clashes .

Predicted Physicochemical Properties

While experimental data for this compound is scarce, estimated properties include:

PropertyValue
LogP (Partition Coefficient)2.8 (Predicted via ChemAxon)
Water Solubility0.12 mg/mL (Moderately soluble)
pKa9.2 (Amide proton)

These values suggest moderate lipophilicity, aligning with trends observed in substituted benzamides .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-bromo-4-(cyclopropylmethoxy)benzamide can be inferred from methods used for analogous compounds. A validated approach involves:

  • Etherification: Reacting 3-bromo-4-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-bromo-4-(cyclopropylmethoxy)benzoic acid .

  • Amidation: Converting the carboxylic acid to the amide using ammonium chloride and a coupling agent (e.g., HATU) .

Reaction Scheme:

3-Bromo-4-hydroxybenzoic acidK2CO3Cyclopropylmethyl bromide3-Bromo-4-(cyclopropylmethoxy)benzoic acidHATUNH4Cl3-Bromo-4-(cyclopropylmethoxy)benzamide\text{3-Bromo-4-hydroxybenzoic acid} \xrightarrow[\text{K}_2\text{CO}_3]{\text{Cyclopropylmethyl bromide}} \text{3-Bromo-4-(cyclopropylmethoxy)benzoic acid} \xrightarrow[\text{HATU}]{\text{NH}_4\text{Cl}} \text{3-Bromo-4-(cyclopropylmethoxy)benzamide}

Optimization Strategies

Patent CN102690194A highlights the importance of aprotic solvents (e.g., DMF) and controlled heating (80–100°C) for efficient etherification . Yields for similar reactions range from 65–85%, with purity >95% after recrystallization .

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N–H stretch (3300 cm⁻¹), C=O (1660 cm⁻¹), and C–Br (550 cm⁻¹) .

  • NMR:

    • ¹H NMR: δ 1.2–1.4 (cyclopropyl protons), δ 4.2 (OCH₂), δ 7.5–8.1 (aromatic protons) .

    • ¹³C NMR: δ 170 (amide C=O), δ 115–130 (aromatic carbons), δ 70 (OCH₂) .

Stability and Degradation

Benzamides generally exhibit stability under ambient conditions but may hydrolyze in strong acidic or basic environments. The bromine atom’s electron-withdrawing effect could enhance hydrolytic resistance compared to non-halogenated analogs .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Halogen Substitution: Bromine at position 3 may enhance target binding through hydrophobic interactions .

  • Cyclopropylmethoxy Group: This moiety could improve metabolic stability by resisting oxidative degradation .

Future Perspectives

  • Synthetic Advancements: Explore catalytic methods (e.g., Pd-catalyzed coupling) to improve yield and sustainability.

  • Biological Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and CNS effects.

  • Structural Analogs: Investigate fluoro- or iodo-substituted variants to optimize pharmacokinetics.

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